exact mass and molecular weight of 5-bromo-4-methoxy-1-methylpyridin-2(1H)-one
exact mass and molecular weight of 5-bromo-4-methoxy-1-methylpyridin-2(1H)-one
An In-Depth Technical Guide to 5-bromo-4-methoxy-1-methylpyridin-2(1H)-one: Properties, Synthesis, and Analytical Characterization
Introduction
5-bromo-4-methoxy-1-methylpyridin-2(1H)-one is a heterocyclic compound featuring a substituted pyridinone core. Such scaffolds are considered "privileged structures" in medicinal chemistry due to their prevalence in numerous biologically active molecules and approved drugs.[1] This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing in-depth information on the physicochemical properties, strategic applications, synthesis, and analytical characterization of this versatile chemical building block. The unique arrangement of its functional groups—a bromine atom, a methoxy group, and an N-methyl group—provides a platform for diverse chemical modifications, making it a valuable intermediate in the synthesis of complex target molecules, particularly in the development of novel therapeutics.[1][2]
Part 1: Physicochemical Properties and Data
5-bromo-4-methoxy-1-methylpyridin-2(1H)-one presents as a white to off-white crystalline solid.[2] It exhibits high stability under standard laboratory conditions and is readily soluble in a variety of common organic solvents, which facilitates its use in synthetic applications.[2] For long-term integrity, storage at room temperature (or 2-8°C) under an inert atmosphere is recommended to prevent degradation.[2][3]
The causality for these properties lies in its molecular structure. The polar pyridinone ring system and the methoxy group contribute to its solubility in polar organic solvents, while the overall molecular stability is characteristic of its aromatic-like system.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₇H₈BrNO₂ | [2] |
| Molecular Weight | 218.05 g/mol | [2][3] |
| Exact Mass | 216.974 Da | Calculated |
| CAS Number | 1509934-01-3 | [2][3] |
| Appearance | White to off-white crystalline solid | [2] |
| Purity | ≥98% | [3] |
| InChI Key | QIXGQKRQDDCFTB-UHFFFAOYSA-N | [3] |
| SMILES | CN1C=C(C(=CC1=O)OC)Br | [2] |
Part 2: The Role in Medicinal Chemistry and Drug Discovery
The strategic value of 5-bromo-4-methoxy-1-methylpyridin-2(1H)-one in drug discovery stems from the specific attributes of its constituent functional groups.
-
Pyridinone Scaffold : This core structure is a well-established pharmacophore. Its ability to form key hydrogen bonds and participate in various non-covalent interactions makes it a frequent component in molecules designed to bind with biological targets like kinases.[1]
-
Bromo Group : The bromine atom at the C5 position is a versatile synthetic handle. It is an excellent leaving group for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the straightforward introduction of carbon-carbon and carbon-heteroatom bonds. This enables the rapid generation of diverse molecular libraries for structure-activity relationship (SAR) studies.
-
Methoxy Group : The methoxy substituent is prevalent in a vast number of approved drugs.[4] Its presence can significantly influence a molecule's properties by:
-
Modulating Lipophilicity : It can fine-tune the molecule's solubility and permeability, which are critical for absorption, distribution, metabolism, and excretion (ADME) profiles.
-
Altering Conformation : It can impose conformational constraints on adjacent parts of the molecule, potentially locking it into a bioactive conformation.
-
Direct Target Interaction : The oxygen atom can act as a hydrogen bond acceptor, forming crucial interactions within a target's binding pocket.[4]
-
-
N-Methyl Group : The methyl group on the ring nitrogen prevents tautomerization to the corresponding hydroxypyridine form, locking the molecule in the pyridinone state. This modification also increases lipophilicity and can fill small hydrophobic pockets in a protein target, potentially enhancing binding affinity.
This combination of features makes the compound an excellent starting material for synthesizing libraries of complex molecules aimed at various therapeutic targets.[2]
Part 3: Synthetic Strategy and Experimental Protocol
Conceptual Synthetic Workflow
Caption: Proposed synthetic pathway for 5-bromo-4-methoxy-1-methylpyridin-2(1H)-one.
Detailed Experimental Protocol: Synthesis
This protocol is a representative methodology based on analogous chemical transformations.[5] All operations should be conducted by trained personnel in a well-ventilated fume hood using appropriate personal protective equipment.
Objective: To synthesize 5-bromo-4-methoxy-1-methylpyridin-2(1H)-one.
Step 1: N-methylation of 2,4-dihydroxypyridine
-
Rationale: The initial step is to install the N-methyl group. Using a strong base like sodium hydride (NaH) deprotonates the most acidic proton, followed by nucleophilic attack on methyl iodide.
-
Procedure:
-
Suspend 2,4-dihydroxypyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0°C in an ice bath.
-
Add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise over 15 minutes.
-
Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Cool the mixture back to 0°C and add methyl iodide (1.2 eq) dropwise via syringe.
-
Stir the reaction at room temperature overnight.
-
Quench the reaction cautiously by the slow addition of water. Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1-methyl-2,4-dihydroxypyridine.
-
Step 2: Regioselective Bromination
-
Rationale: The pyridinone ring is activated towards electrophilic aromatic substitution. N-Bromosuccinimide (NBS) is a mild and effective brominating agent for this transformation. The C5 position is electronically favored for substitution.
-
Procedure:
-
Dissolve the crude product from Step 1 in acetonitrile.
-
Add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue via column chromatography on silica gel to isolate 5-bromo-1-methyl-2,4-dihydroxypyridine.
-
Step 3: O-methylation
-
Rationale: The final step is the selective methylation of the C4-hydroxyl group. Using a weaker base like potassium carbonate and a methylating agent like dimethyl sulfate will favor methylation of the more nucleophilic oxygen.
-
Procedure:
-
Dissolve the purified product from Step 2 (1.0 eq) in acetone.
-
Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) and dimethyl sulfate ((CH₃)₂SO₄, 1.2 eq).
-
Heat the mixture to reflux and stir for 12-18 hours, monitoring by TLC.
-
After cooling to room temperature, filter off the inorganic salts and wash the filter cake with acetone.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by recrystallization or column chromatography to yield the final product, 5-bromo-4-methoxy-1-methylpyridin-2(1H)-one.
-
Part 4: Analytical Characterization and Quality Control
A multi-technique approach is essential for the unambiguous confirmation of structure and the assessment of purity for chemical intermediates in a drug development setting.[6]
Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)
Rationale: HPLC is a robust and precise method for quantifying the purity of non-volatile organic compounds. A reversed-phase C18 column is typically effective for separating pyridine derivatives from potential impurities.[7][8]
-
Instrumentation: HPLC system equipped with a UV-Vis or Diode-Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Program:
-
Start with 10% B, hold for 1 minute.
-
Linear ramp to 95% B over 10 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 10% B over 1 minute and re-equilibrate for 3 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor at 254 nm or a wavelength of maximum absorbance determined from a UV scan.
-
Injection Volume: 10 µL.
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase (e.g., 50:50 Water:Acetonitrile) to a final concentration of approximately 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter prior to injection.
-
Analysis: Inject the prepared sample onto the equilibrated HPLC system.
-
Data Processing: Integrate the peak areas of all detected components. Calculate the purity of the main peak as a percentage of the total integrated area.
Validation: For use in a regulated environment, this method must be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, specificity, and limit of detection/quantitation.
Structural Confirmation Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the molecular structure.[6] The proton NMR should show distinct signals for the two aromatic protons, the methoxy protons, and the N-methyl protons, with characteristic chemical shifts and coupling patterns. The carbon NMR will confirm the number and type of carbon atoms.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition by providing a highly accurate mass measurement that matches the calculated exact mass (216.974 Da).[6] The isotopic pattern characteristic of a monobrominated compound (two peaks of nearly equal intensity separated by 2 m/z units) must be observed.
Part 5: Safety and Handling
Based on available supplier data, 5-bromo-4-methoxy-1-methylpyridin-2(1H)-one is associated with the following hazard statements:
-
H302: Harmful if swallowed.[2]
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
Standard laboratory safety protocols should be followed, including the use of safety glasses, gloves, and a lab coat. Work should be performed in a chemical fume hood. Store the compound in a tightly sealed container in a dry, well-ventilated area.[2][3]
Conclusion
5-bromo-4-methoxy-1-methylpyridin-2(1H)-one is a high-value chemical intermediate with significant potential in pharmaceutical research and development. Its well-defined physicochemical properties and the strategic placement of versatile functional groups on a privileged pyridinone scaffold make it an ideal substrate for building molecular complexity. The synthetic and analytical protocols detailed in this guide provide a robust framework for its reliable preparation and quality control, empowering scientists to leverage this compound in the discovery of next-generation therapeutics.
References
- 5-Bromo-4-methoxy-1-methylpyridin-2(1H)-one: A Versatile Compound. Panasonic.
- 5-Bromo-4-methoxy-1-methylpyridin-2(1H)-one. Sigma-Aldrich.
- Synthesis of 3-bromo-5-methoxypyridine. The Royal Society of Chemistry.
- Application Notes and Protocols: Leveraging 2-Bromo-5-methylpyridin-4-amine in Drug Discovery. Benchchem.
- The role of the methoxy group in approved drugs. PubMed.
- A Comparative Guide to the Validation of Analytical Methods for 4-Bromo-2-methylpyridine. Benchchem.
- A Comparative Guide to the Analytical Characterization of 2-Amino-5-bromo-4-methylpyridine. Benchchem.
- OPTIMIZATION OF ANALYTICAL METHOD FOR QUANTIFICATION OF 5-METHOXYCANTHIN-6-ONE BY FACTORIAL DESIGN AND PRELIMINARY STABILITY TEST. International Journal of Pharmaceutical Sciences and Research.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pannellum [www2.panasonic.biz]
- 3. 5-Bromo-4-methoxy-1-methylpyridin-2(1H)-one | 1509934-01-3 [sigmaaldrich.com]
- 4. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. ijpsr.com [ijpsr.com]
